Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by three key functional groups: a formyl group at position 6, an iodo substituent at position 8, and an ethyl carboxylate ester at position 2. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including kinase inhibition, antiviral, and anticonvulsant properties . The formyl group at position 6 enhances reactivity for further derivatization (e.g., Schiff base formation or nucleophilic additions), while the iodo group at position 8 serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings . The ethyl carboxylate at position 2 improves solubility in organic solvents and modulates electronic properties of the heterocyclic core.
Properties
Molecular Formula |
C11H9IN2O3 |
|---|---|
Molecular Weight |
344.10 g/mol |
IUPAC Name |
ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H9IN2O3/c1-2-17-11(16)9-5-14-4-7(6-15)3-8(12)10(14)13-9/h3-6H,2H2,1H3 |
InChI Key |
MRYSWPZYXYDAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of imidazo[1,2-a]pyridine derivatives followed by formylation and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium azide (NaN₃) or organometallic compounds under appropriate conditions.
Major Products Formed
Oxidation: Ethyl 6-carboxyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.
Reduction: Ethyl 6-hydroxymethyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. Research suggests that the compound may induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has shown promise as a potential antimicrobial agent. Its structural features allow for interactions with microbial enzymes or receptors, which could inhibit bacterial growth. Preliminary studies have demonstrated its effectiveness against several strains of bacteria and fungi .
Organic Synthesis Applications
1. Synthesizing Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create new derivatives with potentially enhanced biological activities or novel properties .
2. Building Block for Pharmaceuticals
As a building block in pharmaceutical chemistry, this compound can be used to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cyclization processes. This versatility makes it an essential component in the development of new therapeutic agents .
Materials Science Applications
1. Development of Functional Materials
The unique electronic properties of this compound make it suitable for applications in materials science. It can be incorporated into polymers or used to develop conductive materials due to its ability to participate in π-stacking interactions .
2. Photovoltaic Applications
Research indicates that compounds with imidazo[1,2-a]pyridine structures can be utilized in photovoltaic devices. The incorporation of this compound into organic solar cells could enhance light absorption and improve energy conversion efficiencies .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can be contextualized against related imidazo[1,2-a]pyridine derivatives (Table 1). Key comparisons include:
Table 1: Comparison of this compound with Analogues
Key Observations:
Substituent Reactivity :
- The formyl group at position 6 distinguishes the target compound from halogenated analogues (e.g., bromo or chloro). This group enables condensation reactions (e.g., with amines to form Schiff bases) and nucleophilic additions, which are critical in synthesizing bioactive derivatives .
- The iodo substituent at position 8 offers superior coupling efficiency compared to bromo or fluoro analogues in cross-coupling reactions due to iodine’s polarizability and lower bond dissociation energy .
Electronic and Steric Effects: Electron-withdrawing groups (e.g., formyl, cyano) at position 6 or 8 increase the electrophilicity of the imidazo[1,2-a]pyridine core, facilitating nucleophilic attack or metal-catalyzed couplings. The bulky iodo group at position 8 may sterically hinder reactions at adjacent positions but enhances regioselectivity in coupling reactions compared to smaller substituents like fluorine .
Biological Relevance :
- Halogenated derivatives (e.g., bromo, iodo) are often intermediates in synthesizing kinase inhibitors or antiviral agents, as seen in studies on CDK inhibitors and HIF-1α modulators .
- The formyl group’s versatility allows conjugation with pharmacophores, making the target compound a valuable precursor in drug discovery pipelines .
Synthetic Utility :
- This compound can undergo sequential functionalization: the iodo group can be replaced via cross-coupling, while the formyl group can be modified independently, enabling divergent synthesis .
- In contrast, methyl or ethyl-substituted derivatives (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) lack reactive handles for further derivatization, limiting their utility in complex molecule synthesis .
Biological Activity
Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl ester group, a formyl group, and an iodine atom attached to the imidazo[1,2-a]pyridine core. The molecular formula is , with a molecular weight of approximately 344.10 g/mol. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial protein synthesis or cell wall integrity, although specific molecular targets remain to be fully elucidated.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The iodine atom in its structure may enhance its reactivity and binding affinity to specific cellular targets involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of protein synthesis or cell wall integrity |
| Anticancer | Cancer cell lines (e.g., HeLa, MCF-7) | Induction of apoptosis via caspase activation |
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The presence of the formyl group allows for these interactions, potentially inhibiting enzyme activity and disrupting cellular functions. Additionally, the iodine atom may enhance the compound's reactivity and binding affinity towards biological targets, making it a candidate for further drug development aimed at treating infectious diseases and cancer .
Study on Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli at low concentrations. The researchers concluded that this compound could serve as a lead structure for developing new antimicrobial agents.
Study on Anticancer Effects
In another study focusing on its anticancer properties, this compound was tested against human breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptotic markers. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
